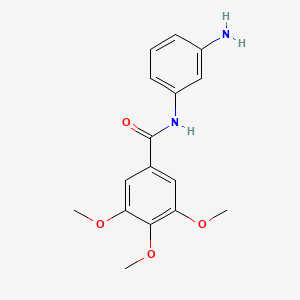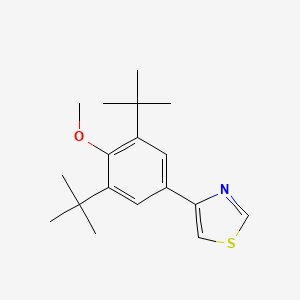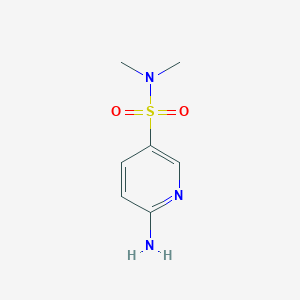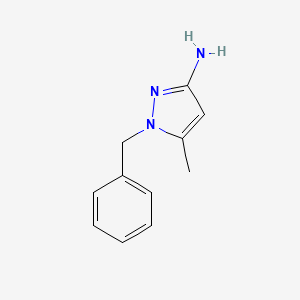
Diphenylethanedione dihydrazone
Descripción general
Descripción
Diphenylethanedione dihydrazone, also known as Benzildihydrazone, is a chemical compound with the molecular formula C14H14N4 . It has a molecular weight of 238.29 g/mol . The IUPAC name for this compound is (E)-[(2E)-2-hydrazinylidene-1,2-diphenylethylidene]hydrazine .
Synthesis Analysis
The synthesis of hydrazones, including Diphenylethanedione dihydrazone, is typically achieved by combining suitable aldehydes with hydrazides . Various approaches for their preparation include solution-based synthesis, mechanosynthesis, and solid-state melt reactions . The specific synthesis process for Diphenylethanedione dihydrazone is not detailed in the available literature.Physical And Chemical Properties Analysis
Diphenylethanedione dihydrazone has a molecular weight of 238.29 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass are 238.121846464 g/mol . The topological polar surface area is 76.8 Ų .Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure
- Synthesis and Structure Analysis : Diphenylethanedione dihydrazone forms part of the synthesis of N,N’-bis-(3-quinolylmethylene)diphenylethanedione dihydrazone, which exhibits a unique 'L' shape molecular structure, facilitating hydrogen-bonded supramolecular rectangles through self-complementary molecules. This structure is further assembled by π-π interaction, as evidenced in a study analyzing its molecular structure and properties (Patra, Manna, & De, 2021).
Phase Morphology in Polyurethanes
- Influence on Polyurethanes : Diphenylethanedione dihydrazone impacts the properties of segmented polyurethanes. In a study examining phase morphology, the use of dihydrazide of isophthalic acid (DIPA) showed a uniform macrolattice of micro-domains, suggesting its role in improving the micropahase separation in polyurethanes (Savelyev et al., 1998).
Macrocyclic Complex Synthesis
- Macrocyclic Complex Formation : A study on the reaction of dimethyl tin(IV) dichloride with 1,2-diphenylethane-1,2-dione dihydrazone revealed the formation of macrocyclic complexes, characterized by various spectroscopic methods. These complexes showed distinct geometrical structures and were tested for anti-fungal activity against strains like Aspergillus fumigatus and Trichoderma harzianum (Ghani, 2017).
Octaazamacrocyclic Complexes
- Schiff Base Macrocyclic Ligands : Diphenylethanedione dihydrazone was used to synthesize Schiff base octaazamacrocyclic ligands. These complexes were characterized for their antibacterial and anticancer activities, exhibiting potential therapeutic applications (Zafar et al., 2015).
Safety And Hazards
The safety data sheet for Benzil, a synonym for Diphenylethanedione dihydrazone, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
(E)-[(2E)-2-hydrazinylidene-1,2-diphenylethylidene]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c15-17-13(11-7-3-1-4-8-11)14(18-16)12-9-5-2-6-10-12/h1-10H,15-16H2/b17-13+,18-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPOAAKGAFHAEX-HBKJEHTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NN)C(=NN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\N)/C(=N/N)/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenylethanedione dihydrazone | |
CAS RN |
4702-78-7 | |
| Record name | Diphenylethanedione dihydrazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004702787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenylethanedione dihydrazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.893 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the 'L' shape observed in the crystal structure of N,N'-bis(3-quinolyl-methylene)diphenylethanedione dihydrazone?
A1: The 'L' shape, resulting from the near-perpendicular arrangement of the two quinoline moieties around the central C-C bond [], is crucial for the molecule's supramolecular assembly. This specific geometry facilitates the formation of hydrogen-bonded supramolecular rectangles involving two self-complementary molecules. These rectangles are further stabilized and organized into a larger network by π-π interactions between adjacent units []. Understanding these intermolecular interactions provides insights into the compound's solid-state packing and potential applications in areas like crystal engineering and materials science.
Q2: How was the Hirshfeld surface analysis used to understand the intermolecular interactions in N,N'-bis(3-quinolyl-methylene)diphenylethanedione dihydrazone?
A2: Hirshfeld surface analysis served as a visual and quantitative tool to decipher the various intermolecular interactions present in the crystal structure []. This analysis revealed that H···H interactions contribute the most to the intermolecular contacts (52.3%), followed by C···C (13.1%), C···H (9.9%), and N···H (7.4%) interactions []. Quantifying these interactions helps to understand the stability and arrangement of molecules within the crystal lattice.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid](/img/structure/B1336058.png)




![2-(Furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1336074.png)
![2-[(5-Bromo-2-thienyl)carbonyl]benzenecarboxylic acid](/img/structure/B1336082.png)
![3-Bromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B1336084.png)





![2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B1336099.png)